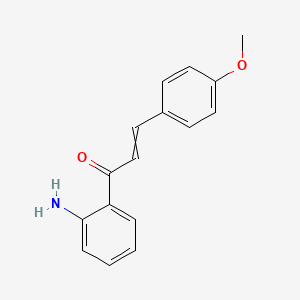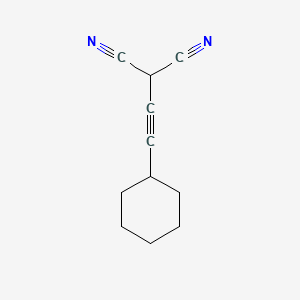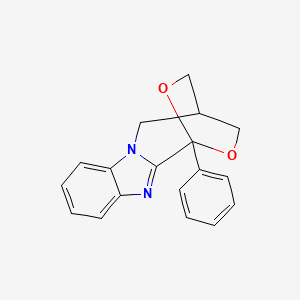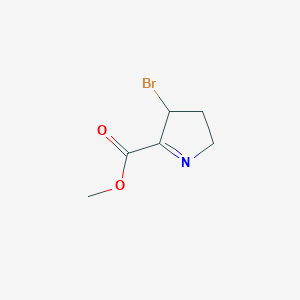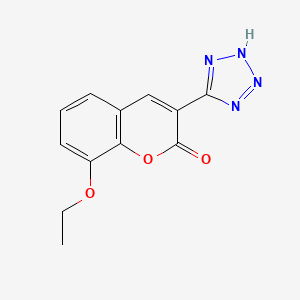![molecular formula C8H9N3S B14448742 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile CAS No. 75985-34-1](/img/structure/B14448742.png)
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile is a heterocyclic organic compound that contains both a thiazole ring and an aziridine ring. The presence of these rings makes it a compound of interest in various fields of chemistry and biology due to its potential biological activities and unique chemical properties.
Métodos De Preparación
The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Aziridine Ring: The aziridine ring can be introduced by reacting the thiazole derivative with an appropriate aziridine precursor, such as an epoxide or an aziridine itself, under suitable conditions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the intermediate compound with a suitable nitrile source, such as cyanogen bromide or sodium cyanide.
Análisis De Reacciones Químicas
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or aziridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, often using catalysts or specific reaction conditions.
Aplicaciones Científicas De Investigación
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is studied for its ability to inhibit the growth of various microorganisms and pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its unique structure allows for the design of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the development of new materials and chemicals, including polymers, dyes, and agrochemicals. Its unique properties make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The thiazole and aziridine rings play a crucial role in its binding affinity and specificity, allowing it to interact with a wide range of biological targets.
Comparación Con Compuestos Similares
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile can be compared with other similar compounds, such as:
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine: This compound lacks the carbonitrile group, which may affect its chemical reactivity and biological activity.
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may influence its solubility and stability.
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which may affect its acidity and reactivity.
The uniqueness of this compound lies in its combination of the thiazole and aziridine rings with the carbonitrile group, providing a distinct set of chemical and biological properties that can be exploited in various applications.
Propiedades
Número CAS |
75985-34-1 |
|---|---|
Fórmula molecular |
C8H9N3S |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3S/c1-6-5-12-8(10-6)4-11-3-7(11)2-9/h5,7H,3-4H2,1H3 |
Clave InChI |
LKVIDKMNJCWOSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CN2CC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


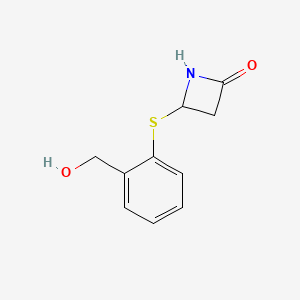

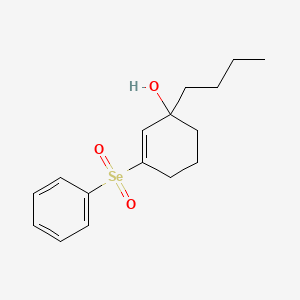
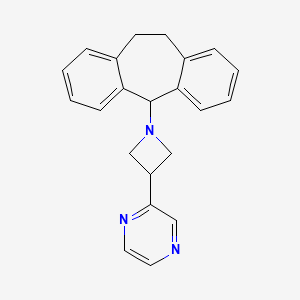
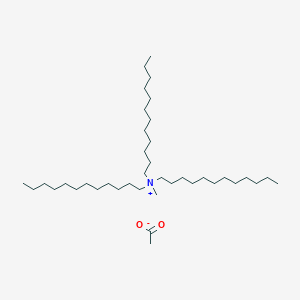
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
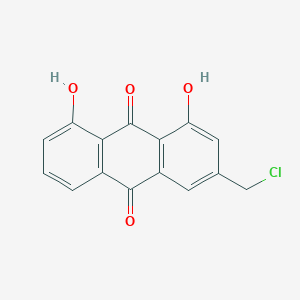
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
